4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Overview
Description
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and dimethylphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and dimethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups to the benzodioxole or dimethylphenyl moieties.
Scientific Research Applications
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is investigated for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The dimethylphenyl group can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to alter biochemical and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE shares structural similarities with other benzodioxole and pyrazine derivatives.
- Compounds such as this compound and this compound exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-4-3-5-18(16(15)2)22-21(27)24-10-8-23(9-11-24)13-17-6-7-19-20(12-17)26-14-25-19/h3-7,12H,8-11,13-14H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRMOLQZTVKSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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